1,3,5-Tri-2-naftilbenceno

Descripción general

Descripción

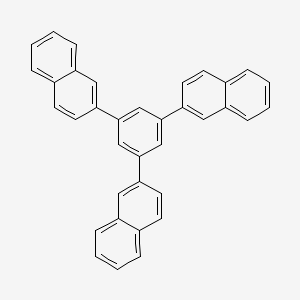

1,3,5-Tri-2-naphthylbenzene is an organic compound with the molecular formula C₃₆H₂₄ and a molecular weight of 456.5758 g/mol . It consists of a benzene ring substituted with three 2-naphthyl groups at the 1, 3, and 5 positions. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific research fields.

Aplicaciones Científicas De Investigación

1,3,5-Tri-2-naphthylbenzene has several applications in scientific research, including:

Chemistry: Used as a model compound in studies of aromaticity and conjugation. It is also employed in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,5-Tri-2-naphthylbenzene can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-naphthyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1,3,5-Tri-2-naphthylbenzene may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tri-2-naphthylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mecanismo De Acción

The mechanism of action of 1,3,5-Tri-2-naphthylbenzene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved may include modulation of enzyme activity, alteration of membrane properties, and interference with signal transduction processes .

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Tris(1-naphthyl)benzene: Similar structure but with 1-naphthyl groups instead of 2-naphthyl groups.

1,3,5-Tris(4-biphenyl)benzene: Contains biphenyl groups instead of naphthyl groups.

1,3,5-Tris(phenyl)benzene: Contains phenyl groups instead of naphthyl groups.

Uniqueness

1,3,5-Tri-2-naphthylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for studying the effects of substitution on aromatic systems and for developing specialized materials with tailored properties .

Actividad Biológica

1,3,5-Tri-2-naphthylbenzene (TNB) is an organic compound characterized by its unique structure comprising three naphthyl groups attached to a benzene core. Its molecular formula is , and it has garnered interest in various fields of research due to its potential biological activities and applications.

1,3,5-Tri-2-naphthylbenzene can be synthesized through various methods, including the self-condensation of aromatic ketones using catalysts such as CuCl2. The synthesis typically involves refluxing the reactants in a solvent, followed by extraction and purification processes. The compound has been analyzed using spectroscopic techniques such as IR and NMR to confirm its structure and purity .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 456.48 g/mol |

| Melting Point | 173-174 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TNB. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, the structural analogs of TNB have shown promising results in inhibiting the growth of human cancer cells by inducing apoptosis and disrupting cell cycle progression.

Neuropharmacological Effects

TNB has also been investigated for its neuropharmacological effects. A study focusing on related naphthyl compounds revealed their binding affinities for dopamine D2 and serotonin 5-HT1A receptors. While TNB itself has not been extensively studied in this context, the structural similarities suggest potential interactions that warrant further investigation .

Antimicrobial Activity

The antimicrobial properties of TNB derivatives have been explored as well. Some studies report that naphthalene-based compounds exhibit activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of TNB analogs against breast cancer cells (MCF-7). The results indicated that these compounds significantly inhibited cell proliferation with IC50 values in the micromolar range. Mechanistic studies suggested that TNB induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening involving various naphthyl derivatives, researchers found that certain compounds exhibited moderate binding affinity for serotonin receptors, suggesting potential antidepressant-like effects. Although TNB was not directly tested, its structural characteristics align with those known to interact with these receptors .

Propiedades

IUPAC Name |

2-(3,5-dinaphthalen-2-ylphenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24/c1-4-10-28-19-31(16-13-25(28)7-1)34-22-35(32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)33-18-15-27-9-3-6-12-30(27)21-33/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIOMAWDKDFGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220885 | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7059-70-3 | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.